7-Ethyl-20(R)-camptothecin

Catalog No.
S12751822
CAS No.
M.F
C22H20N2O4
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Ethyl-20(R)-camptothecin

Product Name

7-Ethyl-20(R)-camptothecin

IUPAC Name

10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3

InChI Key

MYQKIWCVEPUPIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51

7-Ethyl-20(R)-camptothecin is the biologically inactive enantiomer of 7-ethyl-20(S)-camptothecin (SN-22), a critical intermediate in the synthesis of topoisomerase I inhibitors such as irinotecan and SN-38 [1]. In industrial and analytical procurement, this specific stereoisomer is sourced exclusively as a high-purity chiral reference standard and assay negative control. Because the naturally active camptothecin configuration is strictly 20(S), the 20(R) epimer lacks the spatial geometry required to form the ternary DNA-enzyme cleavage complex [2]. Consequently, its primary commercial value lies in analytical method validation, where it is utilized to calibrate chiral stationary phases, quantify enantiomeric excess (ee), and monitor process-induced epimerization during the manufacturing of 7-ethylated camptothecin active pharmaceutical ingredients (APIs).

Substituting pure 7-Ethyl-20(R)-camptothecin with a generic racemic mixture (20(R,S)) or a structurally distinct impurity (such as 10-hydroxycamptothecin) critically compromises analytical validation workflows [1]. In chiral chromatography, regulatory guidelines require the definitive assignment of the impurity peak; a racemate cannot provide the isolated baseline necessary to prove the limit of detection (LOD) for the (R)-epimer in a predominantly (S)-configured API batch. Furthermore, in biological assay development, using a racemate introduces highly active (S)-molecules into the system, destroying the compound's utility as a true negative control for stereospecific Topoisomerase I inhibition [2].

Definitive Chiral Resolution for Enantiomeric Excess (ee) Determination

To comply with ICH Q6A guidelines for chiral APIs, manufacturers must precisely quantify the exact percentage of the inactive (R)-epimer. When analyzed on polysaccharide-based chiral stationary phases, pure 7-Ethyl-20(R)-camptothecin provides a distinct, isolated retention peak that achieves baseline resolution (Rs > 1.5) from the active 20(S)-enantiomer [1]. A racemic mixture only demonstrates that separation is possible, but the pure (R)-standard is mathematically required to calibrate the response factor and establish the Limit of Quantitation (LOQ) for the impurity [2].

Evidence DimensionChiral Peak Resolution and Calibration Utility
Target Compound DataPure 20(R)-enantiomer allows exact LOQ calibration for the impurity peak.
Comparator Or BaselineRacemic 20(R,S)-mixture (only demonstrates separability, cannot calibrate pure impurity LOD/LOQ).
Quantified DifferenceEnables precise quantification of >99.5% ee in the active API by establishing a definitive baseline for the <0.5% impurity threshold.
ConditionsReversed-phase or normal-phase chiral HPLC (e.g., Chiralpak columns).

Procuring the pure (R)-enantiomer is mandatory for calibrating the limit of quantitation to validate the enantiomeric purity of commercial 7-ethylcamptothecin batches.

Absolute Stereospecificity as a Topoisomerase I Negative Control

The spatial orientation of the C20 hydroxyl group is absolute for camptothecin biological activity. 7-Ethyl-20(R)-camptothecin demonstrates an IC50 > 10,000 nM against Topoisomerase I, rendering it effectively inactive compared to the highly potent 20(S)-enantiomer, which typically exhibits IC50 values in the low nanomolar range [1]. Because it shares the exact molecular weight, lipophilicity, and UV absorbance of the active drug but lacks the ability to stabilize the DNA-enzyme cleavable complex, the 20(R)-isomer serves as an essential structural negative control for in vitro cleavage assays [2].

Evidence DimensionTopoisomerase I Inhibition (IC50)
Target Compound Data7-Ethyl-20(R)-camptothecin: > 10,000 nM (Inactive)
Comparator Or Baseline7-Ethyl-20(S)-camptothecin: < 10 nM (Highly Active)
Quantified Difference> 1,000-fold difference in target affinity based purely on C20 stereochemistry.
ConditionsIn vitro Topoisomerase I DNA cleavage assay / cell-free SV40 replication system.

It provides an essential, structurally identical negative control to prove that experimental assay signals are driven by stereospecific target engagement rather than non-specific toxicity.

Tracking Process-Induced Epimerization During Lactone Hydrolysis

During the synthesis or formulation of camptothecins, exposure to alkaline conditions (pH > 9) causes the E-ring lactone to open into a carboxylate form, which is susceptible to chiral inversion at the C20 position before re-closing [1]. Procuring 7-Ethyl-20(R)-camptothecin allows process chemists to spike samples and track the exact rate of this epimerization. Structurally distinct impurities, such as 10-hydroxycamptothecin, cannot serve this function because their presence does not correlate with the specific C20 chiral inversion pathway [2].

Evidence DimensionProcess Degradation Tracking
Target Compound Data7-Ethyl-20(R)-camptothecin (Directly quantifies C20 chiral inversion during pH shifts).
Comparator Or Baseline10-hydroxycamptothecin (Fails to track C20 stereocenter stability).
Quantified DifferenceProvides 100% specificity for monitoring lactone-driven epimerization, whereas backbone impurities provide 0% visibility into chiral degradation.
ConditionsProcess optimization of pH and temperature during the lactone-carboxylate equilibrium phases.

Enables process engineers to optimize reaction conditions to prevent yield loss caused by irreversible conversion to the inactive (R)-epimer.

Chiral HPLC/SFC Method Validation

Utilized as a reference standard to establish system suitability, resolution factors (Rs), and the limit of quantitation (LOQ) for the inactive epimer in 7-ethylcamptothecin API manufacturing [1].

Topoisomerase I Assay Calibration

Deployed as a structurally identical but biologically inactive negative control to validate that novel DNA cleavage assays or high-throughput screening platforms are genuinely stereospecific [1].

Process Chemistry and Stability Testing

Applied in forced degradation studies to monitor the rate of C20 epimerization when 7-ethylated camptothecins are exposed to alkaline formulations or extreme thermal stress during scale-up [1].

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

376.14230712 g/mol

Monoisotopic Mass

376.14230712 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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